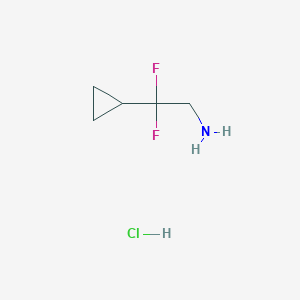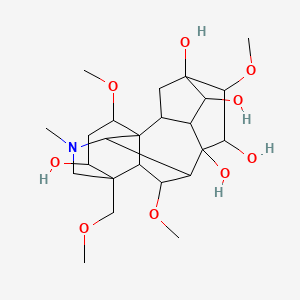
Mesaconin
Übersicht
Beschreibung
Mesaconine is a naturally occurring alkaloid found in plants belonging to the family Solanaceae. It has been extensively studied for its potential therapeutic applications in various diseases. Mesaconine is known to possess a wide range of biochemical and physiological effects, making it an interesting candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
Traditionelle Chinesische Medizin
Mesaconin ist ein wichtiger Bestandteil der traditionellen chinesischen Medizin „Fu Zi”, die aus den Seitenwurzeln von Aconitum carmichaelii gewonnen wird {svg_1} {svg_2}. Diese Medizin hat eine klinische Anwendung von über 2000 Jahren {svg_3} {svg_4}.
Herz-Kreislauf-Medikament
This compound wurde als neuartiges kardiotonisches Leitmedikament identifiziert {svg_5} {svg_6}. Es zeigte eine relativ hohe Potenz, niedrige Toxizität und einen neuen Wirkmechanismus {svg_7} {svg_8}. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer herz-kreislauf-wirksamer Medikamente.
Behandlung von Aconitin-Vergiftung
Historisch gesehen war eine Aconitum-Pflanze wirksam bei der Behandlung von Aconitin-Vergiftungen {svg_9}. Da this compound ein Hauptbestandteil dieser Pflanze ist, könnte es eine Rolle bei dieser therapeutischen Wirkung spielen.
Koronare Herzkrankheit
Obwohl es nicht der Hauptbestandteil von „Fu Zi” ist, wird dl-Demethylcoclaurin, eine andere Verbindung, die aus den Wurzeln von A. japonicum isoliert wurde, als diagnostisches Mittel für koronare Herzkrankheiten entwickelt {svg_10}. This compound könnte aufgrund seiner herz-kreislauf-wirksamen Eigenschaften möglicherweise zu diesem Forschungsbereich beitragen.
Herz-Kreislauf-Aktivitätsforschung
Die Suche nach herz-kreislauf-wirksamen Bestandteilen hat seit mehreren Jahrzehnten die Aufmerksamkeit vieler medizinischer Chemiker auf sich gezogen {svg_11} {svg_12}. This compound ist mit seiner nachgewiesenen Herzaktivität eine wertvolle Verbindung für dieses Forschungsfeld.
Arzneimittelentwicklung
Aufgrund seiner hohen Potenz und geringen Toxizität ist this compound ein vielversprechender Leitkandidat für die Entwicklung neuer Medikamente {svg_13} {svg_14}. Sein einzigartiger Wirkmechanismus könnte möglicherweise zur Entwicklung von Medikamenten mit neuartigen therapeutischen Wirkungen führen.
Wirkmechanismus
Mesaconine, also known as “6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol” or “(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol”, is a compound derived from the lateral roots of Aconitum carmichaelii . It has been shown to have significant cardioactive properties .
Target of Action
The primary target of mesaconine is the mitochondrial protein PINK1 . PINK1 plays a crucial role in the induction of mitophagy, a process that maintains the health of cells by removing damaged mitochondria .
Mode of Action
Mesaconine interacts with its target, PINK1, by activating it . This activation leads to the induction of mitophagy, which helps in the removal of damaged mitochondria from the cells .
Biochemical Pathways
The activation of PINK1 by mesaconine leads to the induction of mitophagy . This process is crucial in maintaining cellular health and function, as it removes damaged mitochondria, preventing them from causing further damage and dysfunction .
Pharmacokinetics
Mesaconine is well distributed in tissues, and a significant amount of the unchanged form is detected in feces . . The insufficient oral bioavailability of mesaconine may be mainly attributed to its low intestinal permeability due to a lack of lipophilicity
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mesaconine plays a crucial role in various biochemical reactions, particularly those involving cardiac function. It interacts with several key enzymes and proteins within cardiomyocytes. One of the primary interactions is with the enzyme PINK1 (PTEN-induced kinase 1), which is essential for the regulation of mitophagy . Mesaconine activates PINK1, leading to the induction of mitophagy, a process that helps maintain mitochondrial homeostasis and energy production in cardiac cells . Additionally, mesaconine has been shown to modulate the activity of other proteins involved in mitochondrial function, such as Parkin and LC3 .
Cellular Effects
Mesaconine exerts significant effects on various types of cells, particularly cardiomyocytes. It has been demonstrated to alleviate doxorubicin-induced cardiotoxicity by promoting mitophagy and maintaining mitochondrial homeostasis . This compound enhances cell viability and reduces oxidative stress in cardiac cells by activating the PINK1-Parkin pathway . Furthermore, mesaconine influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved cardiac function and reduced myocardial injury .
Molecular Mechanism
The molecular mechanism of mesaconine involves its interaction with key biomolecules within cardiomyocytes. Mesaconine binds to and activates PINK1, which subsequently recruits and activates Parkin . This activation leads to the ubiquitination of damaged mitochondria, marking them for degradation through the autophagy-lysosome pathway . By promoting the clearance of dysfunctional mitochondria, mesaconine helps maintain mitochondrial integrity and energy production, thereby protecting cardiac cells from oxidative damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesaconine have been observed to change over time. Studies have shown that mesaconine remains stable under physiological conditions and retains its cardioprotective properties over extended periods . Prolonged exposure to mesaconine may lead to gradual degradation, which could potentially reduce its efficacy . Long-term studies in in vitro and in vivo models have demonstrated that mesaconine continues to exert beneficial effects on cardiac function, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of mesaconine vary with different dosages in animal models. At lower doses, mesaconine has been shown to significantly improve cardiac function and reduce myocardial injury in doxorubicin-induced cardiotoxicity models . At higher doses, mesaconine may exhibit toxic effects, including arrhythmias and hypotension . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of mesaconine while minimizing potential adverse effects .
Metabolic Pathways
Mesaconine is involved in several metabolic pathways, particularly those related to mitochondrial function and energy metabolism. It interacts with enzymes such as PINK1 and Parkin, which play critical roles in the regulation of mitophagy and mitochondrial quality control . By promoting the clearance of damaged mitochondria, mesaconine helps maintain mitochondrial homeostasis and energy production in cardiac cells . This compound also influences metabolic flux and metabolite levels, contributing to improved cardiac function and reduced oxidative stress .
Transport and Distribution
Within cells and tissues, mesaconine is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its uptake and localization within cardiomyocytes . Mesaconine accumulates in mitochondria, where it exerts its cardioprotective effects by promoting mitophagy and maintaining mitochondrial integrity . The distribution of mesaconine within cardiac tissue is crucial for its therapeutic efficacy and overall impact on cardiac function .
Subcellular Localization
Mesaconine primarily localizes to the mitochondria within cardiomyocytes . This subcellular localization is essential for its activity, as it allows mesaconine to directly interact with mitochondrial proteins and enzymes involved in mitophagy and energy metabolism . The targeting of mesaconine to mitochondria is likely mediated by specific targeting signals or post-translational modifications that direct it to this organelle . The precise localization of mesaconine within mitochondria is critical for its cardioprotective effects and overall impact on cardiac function .
Eigenschaften
IUPAC Name |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRPJUIKGLHLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of mesaconine in the context of heart failure?
A1: Research suggests that mesaconine exerts its cardioprotective effects by activating mitophagy, a cellular process responsible for removing damaged mitochondria. Specifically, mesaconine appears to promote the restoration of mitophagy in cardiomyocytes by elevating the expression of PINK1, a key protein involved in initiating mitophagy. []
Q2: How does the processing of Aconiti Lateralis Radix Praeparata, a traditional Chinese medicine containing mesaconine, affect its chemical composition?
A2: Different processing techniques, including steaming, sand-frying, and rice swill water-bleaching, significantly influence the alkaloid profile of Aconiti Lateralis Radix Praeparata. Notably, these methods tend to reduce the concentration of diester-type alkaloids like aconitine, mesaconitine, and hypaconitine while increasing the levels of monoester-type alkaloids (benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and aminoalcohol-type alkaloids like mesaconine, aconine, and hypaconine. []
Q3: What specific cardiac effects have been observed for mesaconine in experimental models?
A3: Mesaconine has demonstrated notable cardiac actions in isolated perfused bullfrog heart preparations. In a rat model of myocardial ischemia-reperfusion injury, mesaconine exhibited protective effects at a concentration of 10-9 mol/L, including improved inotropic function and left ventricular diastolic function. Interestingly, mesaconine did not appear to significantly affect heart rate in this study. []
Q4: How does the duration of decoction (traditional extraction method) influence the content of mesaconine and other alkaloids in Aconiti Lateralis Radix Praeparata?
A4: The decoction time significantly affects the alkaloid content in Aconiti Lateralis Radix Praeparata. For instance, the levels of diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine decrease rapidly during decoction and remain low after 4 hours. Conversely, the content of mesaconine, an aconine alkaloid, rises throughout the decoction process. []
Q5: What is the impact of two-way fermentation on the levels of mesaconine and other diester alkaloids in Aconitum carmichaeli?
A5: Two-way fermentation, utilizing various medicinal fungi, has been shown to considerably reduce the content of aconitine, mesaconine, and hypaconitine in Aconitum carmichaeli. This finding suggests that fermentation could be a promising biotechnological approach for detoxifying Aconitum species. []
Q6: Which chromatographic techniques have been employed for the isolation and purification of mesaconine?
A6: Macroporous resins, such as AB-8 resin, have proven effective in separating and purifying mesaconine from plant extracts. Studies have explored the optimal conditions for absorption and elution using this resin, contributing to the development of efficient purification technologies. []
Q7: Are there validated analytical methods for quantifying mesaconine in complex matrices like plant extracts or pharmaceutical formulations?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods has been extensively utilized for the quantitative determination of mesaconine. Researchers have developed and validated HPLC methods using ultraviolet (UV) detection [, ], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [, , ] to assess mesaconine levels in various samples.
Q8: Have studies investigated the potential of mesaconine to permeate across biological membranes, such as the skin?
A8: Yes, researchers have explored the transdermal delivery of mesaconine. Studies employing modified Franz diffusion cells and mouse skin models have assessed the impact of different penetration enhancers on the percutaneous absorption of mesaconine, providing insights into its transdermal delivery potential. [, ]
Q9: What is the significance of identifying mesaconine and other Aconitum alkaloids in biological samples, such as rat serum?
A9: Detecting mesaconine and its metabolites in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Studies employing techniques like LC-MS/MS have successfully identified mesaconine and other Aconitum alkaloids in rat serum, contributing to the elucidation of its pharmacokinetic characteristics. [, ]
Q10: Has the chemical stability of mesaconine been evaluated, and what are the implications for its storage and formulation?
A10: While specific studies on mesaconine stability are limited in the provided research, investigations into the stability of Aconiti Radix Cocta, a processed Aconitum product, offer insights. Research suggests that high temperatures can negatively impact the stability of Aconitum preparations, highlighting the importance of appropriate storage conditions. []
Q11: How does the presence of other herbs in traditional formulations impact the levels of mesaconine and other active compounds?
A11: Studies analyzing traditional Chinese medicine decoctions containing Aconitum alongside other herbs, such as Ephedra Herba, have shown that the presence of these additional herbs can influence the content of mesaconine and other active constituents. These findings underscore the complex interactions between components in traditional herbal formulations. []
Q12: Have any unique structural analogs of mesaconine been identified in Aconitum species, and what are their potential bioactivities?
A12: Phytochemical investigations have led to the discovery of novel aconitine-type C19-diterpenoid alkaloids structurally related to mesaconine, such as N-deethylaconine and beiwutinine, in Aconitum carmichaeli. These compounds, alongside mesaconine, have demonstrated notable cardiac activities. [, ]
Q13: What structural features of C19-diterpenoid alkaloids, including mesaconine, are important for their cardiac activity?
A13: Structure-activity relationship (SAR) studies on C19-diterpenoid alkaloids suggest that specific structural elements are crucial for their cardiac effects. These features include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Notably, the presence of an α-hydroxyl group at C-3 appears to enhance their cardiac activity. []
Q14: How does the removal of stems from Aconitum kusnezoffii affect the content of mesaconine and other alkaloids?
A14: Removing the stems from Aconitum kusnezoffii significantly reduces the total alkaloid content, including mesaconine, aconitine, and hypaconitine. This finding supports the practice of removing stems during processing to minimize toxicity. []
Q15: Have any studies investigated the potential for mesaconine to interact with drug-metabolizing enzymes?
A15: While the provided research doesn't directly address mesaconine's interaction with drug-metabolizing enzymes, one study explored the effect of Terminalia chebula (a plant often used in combination with Aconitum) on the metabolism of aconitine, mesaconine, and hypaconitine. The results indicated that Terminalia chebula had a slight inhibitory effect on the metabolism of these alkaloids in rat liver microsomes, suggesting potential herb-drug interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





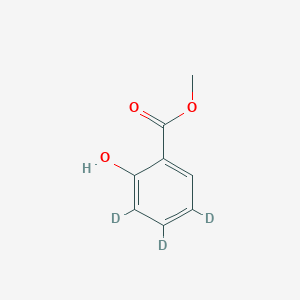
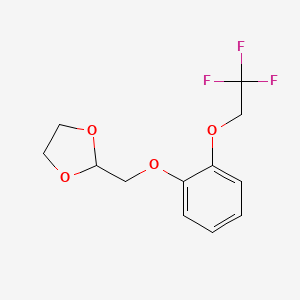
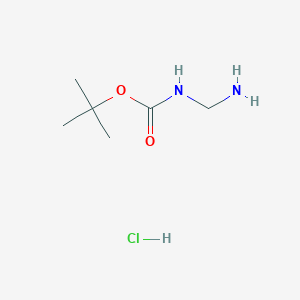
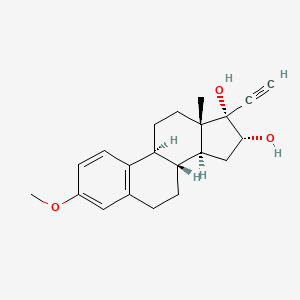
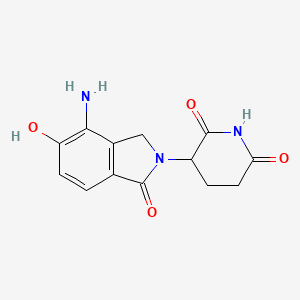
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)
